1,3-Bis(2-chloroethylthio)propane

Description

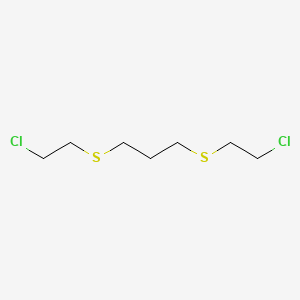

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGRBPJIRKFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCCl)CSCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023352 | |

| Record name | 1,3-Bis(2-chloroethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |

| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63905-10-2 | |

| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(2-chloroethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-chloroethylthio)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2-chloroethylthio)propane, also known as HS-2, is an organosulfur compound and a structural analog of sulfur mustard. Due to its bifunctional alkylating nature, it is of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,3-Bis(2-chloroethylthio)propane, its reactivity, and its proposed mechanism of action based on studies of related sulfur mustard compounds. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's behavior.

Chemical and Physical Properties

1,3-Bis(2-chloroethylthio)propane is a dense, high-boiling point liquid with limited water solubility. Its properties are summarized in the tables below. It is characterized by the presence of two reactive 2-chloroethylthio groups, which are responsible for its alkylating activity.

Identification

| Property | Value |

| Chemical Name | 1,3-Bis(2-chloroethylthio)propane |

| Synonyms | HS-2, 1,3-Bis(2-chloroethyl)thiopropane |

| CAS Number | 63905-10-2[1][2][3][4][5] |

| Molecular Formula | C₇H₁₄Cl₂S₂[1][2][3][4][5] |

| Molecular Weight | 233.22 g/mol [1][2][3][4][5] |

| IUPAC Name | 1-chloro-2-[(3-[(2-chloroethyl)sulfanyl]propyl)sulfanyl]ethane |

Physical Properties

| Property | Value | Source |

| Boiling Point | 339.9 °C at 760 mmHg | LookChem |

| Density | 1.197 g/cm³ | LookChem |

| Vapor Pressure | 0.000176 mmHg at 25°C | LookChem |

| Flash Point | 150.6 °C | LookChem |

| Water Solubility (calculated) | -2.83 (log10WS, mol/l) | Cheméo[6] |

| Octanol/Water Partition Coefficient (calculated) | 3.321 (logPoct/wat) | Cheméo[6] |

Reactivity and Mechanism of Action

As an analog of sulfur mustard, 1,3-Bis(2-chloroethylthio)propane is a bifunctional alkylating agent.[7] Its reactivity is primarily attributed to the two chloroethyl groups.

Hydrolysis

In aqueous solutions, 1,3-Bis(2-chloroethylthio)propane undergoes hydrolysis. This process involves the formation of stable cyclic sulfonium (B1226848) ions, which are likely to retain some level of toxicity. The persistence of these ions in aqueous environments is a significant consideration for both its biological activity and environmental fate.

DNA Alkylation

The primary mechanism of toxicity for sulfur mustard and its analogs is the alkylation of DNA.[8] This process is initiated by an intramolecular cyclization of the chloroethyl group to form a highly reactive ethylenesulfonium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). As a bifunctional agent, 1,3-Bis(2-chloroethylthio)propane can subsequently form a second covalent bond with another guanine base on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.[1]

Biological Effects and Signaling Pathways

Exposure to sulfur mustard analogs induces a complex cellular response, primarily driven by DNA damage. This response involves the activation of multiple signaling pathways that ultimately determine the cell's fate.

Induction of Apoptosis

Studies on sulfur mustard have shown that it induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10]

-

Extrinsic Pathway: This pathway is initiated by the activation of death receptors, such as Fas, leading to the recruitment of FADD and pro-caspase-8. This results in the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[9]

-

Intrinsic Pathway: DNA damage can activate p53, a tumor suppressor protein, which can then trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates caspase-3.[6]

Experimental Protocols

Synthesis of 1,3-Bis(2-hydroxyethylthio)propane

This protocol describes the synthesis of the diol precursor to 1,3-Bis(2-chloroethylthio)propane, adapted from a procedure for a similar compound.[11]

Materials:

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Fit a 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Flush the flask with nitrogen and add 250 mL of absolute ethanol.

-

With stirring, cautiously add 0.25 mol of sodium metal to the ethanol.

-

After the sodium has dissolved, warm the solution to 45-50°C.

-

Add 0.125 mol of 1,3-propanedithiol dropwise over 15 minutes.

-

To the resulting solution, add 0.25 mol of 2-chloroethanol dropwise.

-

Reflux the mixture for 3-4 hours.

-

Allow the mixture to cool to room temperature and filter.

-

Concentrate the filtrate on a rotary evaporator to obtain a viscous liquid.

-

The crude 3,7-Dithianonane-1,9-diol can be purified by distillation.

Chlorination Step: The resulting diol can be chlorinated using a standard chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid to yield 1,3-Bis(2-chloroethylthio)propane. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 3. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 4. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 5. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 6. Genomic analysis of rodent pulmonary tissue following bis-(2-chloroethyl) sulfide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisionfda.org [precisionfda.org]

- 9. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane

CAS Number: 63905-10-2

Molecular Formula: C₇H₁₄Cl₂S₂

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

The following information is intended for research and informational purposes only. 1,3-Bis(2-chloroethylthio)propane is a sulfur mustard analogue and a potential chemical warfare agent. Its synthesis, handling, and use are subject to strict regulations and should only be conducted by authorized personnel in appropriately equipped facilities.

Introduction

1,3-Bis(2-chloroethylthio)propane is an organosulfur compound and a structural analogue of sulfur mustard (mustard gas). Due to the presence of the reactive 2-chloroethylthio groups, it is classified as a vesicant, or blistering agent. Its primary mechanism of toxicity involves the alkylation of biological macromolecules, most notably DNA. This property has led to some investigation into its potential as a component in the development of certain pharmaceuticals, particularly in the context of cancer therapy where DNA alkylating agents are employed.[1] However, its high toxicity and classification as a chemical weapon-related substance limit its research applications.

This technical guide provides a summary of the available technical information on 1,3-Bis(2-chloroethylthio)propane, with a focus on its chemical properties, mechanism of action, and available toxicological data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1,3-Bis(2-chloroethylthio)propane is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63905-10-2 | [2][3] |

| Molecular Formula | C₇H₁₄Cl₂S₂ | [2][3][4] |

| Molecular Weight | 233.222 g/mol | [2][3] |

| Boiling Point | 339.9 °C at 760 mmHg | [1] |

| Density | 1.197 g/cm³ | [1] |

| Flash Point | 150.6 °C | [1] |

| Vapor Pressure | 0.000176 mmHg at 25°C | [1] |

| Refractive Index | 1.53 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Slightly unpleasant | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of 1,3-Bis(2-chloroethylthio)propane is not readily found in the reviewed literature. However, the synthesis of sulfur mustard analogues generally involves the reaction of a dithiol with a chloroethylating agent. A plausible, though unverified, synthetic route is the reaction of 1,3-propanedithiol (B87085) with 2-chloroethanol (B45725) in the presence of a dehydrating agent or via a nucleophilic substitution reaction with a suitable chloroethylating agent.

Mechanism of Action: DNA Alkylation

The primary mechanism of toxicity for 1,3-Bis(2-chloroethylthio)propane, like other sulfur mustards, is through the alkylation of DNA. This process is initiated by an intramolecular cyclization of the 2-chloroethylthio group to form a highly reactive episulfonium ion (also referred to as a cyclic sulfonium (B1226848) ion). This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases.

The primary target for alkylation is the N7 position of guanine (B1146940) residues.[5] The reaction of the episulfonium ion with the N7 of guanine forms a stable covalent adduct. As 1,3-Bis(2-chloroethylthio)propane possesses two such reactive groups, it can lead to both mono-alkylation and cross-linking of DNA. Interstrand cross-links, where the agent connects two separate DNA strands, are particularly cytotoxic as they inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6][7]

Caption: Mechanism of DNA alkylation by 1,3-Bis(2-chloroethylthio)propane.

Toxicological Data

Specific quantitative toxicological data for 1,3-Bis(2-chloroethylthio)propane (CAS 63905-10-2) is scarce in publicly available literature. However, data for a closely related compound, Propane, 1,3-bis(2-chloroethylthio)-2-chloro- (CAS 63905-12-4), is available and provides an indication of its potential toxicity.

| Compound | CAS Number | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| Propane, 1,3-bis(2-chloroethylthio)-2-chloro- | 63905-12-4 | LCLo | Inhalation | Mouse | 1600 mg/m³/10M | Lethal dose value reported | [8] |

Note: LCLo (Lowest Published Lethal Concentration) is the lowest concentration of a substance in air, other than LD50, that has been reported to cause death in humans or animals.

Due to its classification as a sulfur mustard analogue, 1,3-Bis(2-chloroethylthio)propane is expected to be a potent vesicant, causing severe damage to the skin, eyes, and respiratory tract. It is also suspected to be a carcinogen.[1]

Experimental Protocols

General Workflow for Synthesis of Sulfur Mustard Analogues

The synthesis of sulfur mustard analogues is a hazardous procedure that should only be performed by trained professionals in a certified laboratory with appropriate safety measures.

Caption: Generalized workflow for the synthesis of sulfur mustard analogues.

Experimental Workflow for In Vitro DNA Alkylation Assay

This workflow outlines the general steps to assess the DNA alkylating ability of a compound like 1,3-Bis(2-chloroethylthio)propane in a cell-free system.

Caption: General workflow for an in vitro DNA alkylation assay.

Analytical Methods

The detection and quantification of 1,3-Bis(2-chloroethylthio)propane and its metabolites would likely employ methods similar to those used for other sulfur mustards. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification of the parent compound.[9] For biological monitoring, the detection of hydrolysis products or DNA/protein adducts in urine or blood can be performed using liquid chromatography-mass spectrometry (LC-MS).[10][11]

Conclusion

1,3-Bis(2-chloroethylthio)propane is a hazardous organosulfur compound with potent DNA alkylating properties, characteristic of sulfur mustard vesicants. While its chemical properties are documented to some extent, detailed experimental protocols for its synthesis and specific quantitative toxicological data are not widely available in the public domain. The primary mechanism of its toxicity is understood to be the formation of episulfonium ions that lead to DNA damage, cell cycle arrest, and apoptosis. Further research on this compound is limited due to its classification as a chemical warfare-related agent. Any handling or research involving this compound must be conducted with extreme caution and in compliance with all relevant safety and regulatory protocols.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 3. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 4. PubChemLite - 1,3-bis(2-chloroethylthio)propane (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]

- 5. Preferential alkylation by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) of guanines with guanines as neighboring bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(2-chloroethylthio)propane, a compound of interest in various research and development sectors. The following sections detail its molecular characteristics, available experimental data, and a conceptual framework for its analytical characterization.

Core Molecular Data

1,3-Bis(2-chloroethylthio)propane is a sulfur-containing organic compound. Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C7H14Cl2S2 | [1][2][3][4] |

| Molecular Weight | 233.222 g/mol | [1][2][4][5][6] |

| CAS Registry Number | 63905-10-2 | [1][2] |

| IUPAC Standard InChI | InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | [1][2][4] |

| IUPAC Standard InChIKey | YHRGRBPJIRKFND-UHFFFAOYSA-N | [1][2][4] |

Experimental Protocols and Analysis

Analytical Characterization:

The analysis of 1,3-Bis(2-chloroethylthio)propane would typically involve a combination of chromatographic and spectroscopic techniques to determine its purity and elucidate its structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the compound from a mixture and obtaining its mass spectrum. The mass spectrum provides information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation. Data for 1,3-Bis(2-chloroethylthio)propane is available in the NIST Chemistry WebBook, indicating that mass spectrum (electron ionization) and gas chromatography data exist.[1][2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is essential for confirming the connectivity of the atoms and the overall structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. For 1,3-Bis(2-chloroethylthio)propane, characteristic peaks for C-H, C-S, and C-Cl bonds would be expected.

A general workflow for the characterization of a synthesized chemical compound like 1,3-Bis(2-chloroethylthio)propane is illustrated in the following diagram.

Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.

Logical Relationships in Compound Analysis

The process of identifying and characterizing a chemical compound involves a series of logical steps. The following diagram illustrates the relationship between different analytical techniques and the information they provide, leading to the final structural confirmation.

Caption: Logical flow from analytical techniques to final structure elucidation.

References

- 1. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 3. 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 5. 1,3-Bis(2-chloroethylthio)propane (CAS 63905-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Synthesis of 1,3-Bis(2-chloroethylthio)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1,3-Bis(2-chloroethylthio)propane, a sulfur-containing organic compound. The information presented herein is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Pathway 1: Two-Step Synthesis via a Diol Intermediate

The most commonly referenced method for the synthesis of 1,3-Bis(2-chloroethylthio)propane involves a two-step process. The first step is the formation of a diol intermediate, 1,3-Bis(2-hydroxyethylthio)propane, through the reaction of 1,3-propanedithiol (B87085) with 2-chloroethanol. The subsequent step involves the chlorination of this diol to yield the final product.

Step 1: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane

This initial step involves a nucleophilic substitution reaction where the thiolate anions, generated from 1,3-propanedithiol, attack the electrophilic carbon of 2-chloroethanol.

Experimental Protocol:

A detailed experimental procedure for a similar reaction to produce a related diol, 3,7-Dithianonane-1,9-diol, is provided in Organic Syntheses.[1] The following is an adapted protocol for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane.

-

Materials:

-

1,3-Propanedithiol

-

2-Chloroethanol

-

Sodium metal

-

Absolute ethanol (B145695)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

1,3-Propanedithiol is added dropwise to the sodium ethoxide solution.

-

The resulting solution containing the sodium salt of the dithiol is then treated with 2-chloroethanol, also added dropwise.

-

The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

After cooling, the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The resulting crude 1,3-Bis(2-hydroxyethylthio)propane can be purified by vacuum distillation.

-

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| 1,3-Propanedithiol | 1 | |

| 2-Chloroethanol | 2 | A slight excess may be used. |

| Sodium | 2 |

Yields for the analogous synthesis of 3,7-Dithianonane-1,9-diol are reported to be in the range of 71-82%.[1]

Logical Relationship Diagram:

Caption: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane.

Step 2: Chlorination of 1,3-Bis(2-hydroxyethylthio)propane

The hydroxyl groups of the diol intermediate are replaced with chlorine atoms using a suitable chlorinating agent. This step is analogous to the conversion of thiodiglycol (B106055) to bis(2-chloroethyl) sulfide (B99878) (mustard gas).[2]

Experimental Protocol:

-

Materials:

-

1,3-Bis(2-hydroxyethylthio)propane

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

-

-

Procedure (using Thionyl Chloride):

-

1,3-Bis(2-hydroxyethylthio)propane is dissolved in an anhydrous solvent and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

The solvent and any excess thionyl chloride are removed under reduced pressure.

-

The crude 1,3-Bis(2-chloroethylthio)propane is then purified, typically by vacuum distillation.

-

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| 1,3-Bis(2-hydroxyethylthio)propane | 1 | |

| Thionyl Chloride | 2.2 | A slight excess is used to ensure complete reaction. |

Reaction Pathway Diagram:

Caption: Chlorination of the diol intermediate.

Alternative Pathway: Direct Synthesis (Hypothetical)

Overall Synthesis Workflow

The complete two-step synthesis process is summarized in the following workflow diagram.

Caption: Two-step synthesis workflow.

References

An In-depth Technical Guide to the Physical and Chemical Hazards of 1,3-Bis(2-chloroethylthio)propane

Disclaimer: Limited specific toxicological and physical hazard data is publicly available for 1,3-Bis(2-chloroethylthio)propane. This guide leverages data from its close structural analog, sulfur mustard (bis(2-chloroethyl) sulfide), a well-studied chemical warfare agent.[1] The information pertaining to sulfur mustard is presented to provide a comprehensive understanding of the probable hazards associated with 1,3-Bis(2-chloroethylthio)propane.

Executive Summary

1,3-Bis(2-chloroethylthio)propane is an organosulfur compound recognized as a chemical warfare agent analog, closely related to sulfur mustard.[1] Due to this structural similarity, it is anticipated to exhibit significant vesicant (blistering) properties and pose a severe health hazard upon exposure. This document provides a detailed overview of the known and anticipated physical and chemical hazards, toxicological profile, and underlying mechanisms of action. All quantitative data is presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

While specific experimental data for 1,3-Bis(2-chloroethylthio)propane is scarce, some properties have been predicted. The properties of sulfur mustard are well-documented and provided for comparison.

Table 1: Physical and Chemical Properties of 1,3-Bis(2-chloroethylthio)propane and Sulfur Mustard

| Property | 1,3-Bis(2-chloroethylthio)propane | Sulfur Mustard (HD) |

| CAS Number | 63905-10-2[2] | 505-60-2[3] |

| Molecular Formula | C₇H₁₄Cl₂S₂[2] | C₄H₈Cl₂S[4] |

| Molecular Weight | 233.22 g/mol [2] | 159.08 g/mol [5] |

| Appearance | Colorless to pale yellow liquid (predicted)[6] | Colorless to yellow oily liquid[4][7] |

| Odor | Slightly unpleasant (predicted)[6] | Garlic or mustard-like[7] |

| Boiling Point | 339.9 °C at 760 mmHg (predicted)[6] | 216-217 °C[4][8] |

| Melting Point | N/A | 13-14 °C[4][8] |

| Flash Point | 150.6 °C (predicted)[6] | 105 °C[4][8] |

| Density | 1.197 g/cm³ (predicted)[6] | 1.27 g/mL at 25 °C[5] |

| Vapor Pressure | 0.000176 mmHg at 25 °C (predicted)[6] | 0.11 mmHg at 25 °C[5] |

| Water Solubility | N/A | 0.092 g/100 g at 22 °C[5] |

N/A: Not Available

Chemical Hazards and Reactivity

1,3-Bis(2-chloroethylthio)propane is expected to share the reactivity profile of sulfur mustard. These compounds are bifunctional alkylating agents. The presence of the chloroethylthio moiety allows for intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion. This electrophilic intermediate readily alkylates a wide range of biological macromolecules, including DNA and proteins, which is the primary mechanism of its toxicity.

Upon heating, decomposition of these compounds can produce toxic fumes.[4] They are known to react with water and can be corrosive to metals.[4]

Toxicological Hazards

Exposure to sulfur mustard and its analogs can occur via inhalation, dermal contact, and ingestion, with the skin and respiratory tract being the primary targets.[4][9] A key characteristic of these agents is a latency period between exposure and the onset of symptoms.[10]

Table 2: Acute Toxicity of Sulfur Mustard

| Exposure Route | Species | Toxicity Value | Reference |

| Inhalation (LCt₅₀) | Human (estimated) | 1500 mg-min/m³ | [5] |

| Inhalation (LCt₅₀) | Animals | 600 - 1900 mg-min/m³ (10-min exposure) | [5] |

| Dermal (LCt₅₀) | Human (vapor, estimated) | 10,000 mg-min/m³ | [11] |

| Dermal (LD₅₀) | Rat | 9 mg/kg | [9] |

| Dermal (LD₅₀) | Animals (various) | 9 - 100 mg/kg | [9] |

| Oral (LD₅₀) | Rat | 17 mg/kg | [5] |

| Oral (LDLo) | Human (estimated) | 0.7 mg/kg | [5] |

LCt₅₀: Median lethal concentration and time; LD₅₀: Median lethal dose; LDLo: Lowest published lethal dose.

Health Effects

-

Dermal: Causes erythema (redness), itching, and the formation of large, fluid-filled blisters (vesication) within hours to days of exposure.[10][12]

-

Ocular: The eyes are highly sensitive, with exposure leading to irritation, pain, swelling, and potential blindness.[12]

-

Respiratory: Inhalation leads to damage of the respiratory tract, causing coughing, shortness of breath, and potentially fatal pulmonary edema.[9]

-

Systemic: Absorption into the bloodstream can damage the hematopoietic system, leading to bone marrow depression and immunosuppression.[10]

-

Carcinogenicity and Mutagenicity: Sulfur mustard is a known human carcinogen and mutagen, primarily due to its DNA-alkylating properties.[7]

Mechanism of Action and Signaling Pathways

The toxicity of 1,3-Bis(2-chloroethylthio)propane is presumed to follow the same mechanistic pathways as sulfur mustard. The core mechanism involves the formation of a cyclic sulfonium ion that alkylates DNA, leading to a cascade of cellular events including DNA damage, inflammation, and programmed cell death (apoptosis).

DNA Damage and Repair

The alkylation of DNA by the sulfonium ion adducts to guanine (B1146940) bases, leading to DNA cross-linking and strand breaks. This damage triggers a cellular response involving DNA repair enzymes. However, extensive damage can overwhelm these repair mechanisms.

Apoptosis and Inflammatory Signaling

The cellular damage induced by DNA alkylation activates multiple signaling pathways that can lead to apoptosis and a robust inflammatory response, contributing to tissue damage and blister formation.

Experimental Protocols

The assessment of vesicant properties and toxicity involves a range of in vitro and in vivo experimental models. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of a compound on cultured cells, such as human keratinocytes.

References

- 1. 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. ICSC 0418 - SULFUR MUSTARD [chemicalsafety.ilo.org]

- 5. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Sulfur Mustard | C4H8Cl2S | CID 10461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nrt.org [nrt.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Bis(2-chloroethyl)sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 11. js.vnu.edu.vn [js.vnu.edu.vn]

- 12. Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Degradation of 1,3-Bis(2-chloroethylthio)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethylthio)propane, also known as QN3, is a sulfur mustard analogue of significant interest in chemical defense and medical research. Understanding its degradation pathways and the resulting products is crucial for developing effective decontamination strategies, assessing environmental fate, and for the design of potential therapeutic countermeasures. This technical guide provides a comprehensive overview of the known and anticipated degradation products of 1,3-Bis(2-chloroethylthio)propane, detailing the underlying chemical transformations and the analytical methodologies for their identification and quantification.

Core Degradation Pathways

The degradation of 1,3-Bis(2-chloroethylthio)propane is primarily governed by two key reaction pathways: hydrolysis and oxidation. These pathways lead to a series of transformation products with varying chemical properties and toxicological profiles.

Hydrolysis

In aqueous environments, 1,3-Bis(2-chloroethylthio)propane undergoes hydrolysis, a reaction initiated by the intramolecular cyclization of one of the 2-chloroethylthio groups. This process results in the formation of a stable cyclic sulfonium (B1226848) ion. Unlike its analogue 1,2-bis(2-chloroethylthio)ethane (QN2), the formation of a macrocyclic oxadithiaether has not been observed for QN3.

The primary hydrolysis product identified is:

-

3-(2-Chloroethylthio)propyl-1-thiranium chloride

Further hydrolysis of the remaining chloroethyl group can also occur, leading to the corresponding hydroxylated species.

Oxidation

While specific experimental studies on the oxidation of 1,3-Bis(2-chloroethylthio)propane are limited in the public domain, the well-documented oxidation of sulfur mustards and analogous thioethers provides a strong predictive framework. Oxidation of the sulfur atoms is expected to occur sequentially, yielding sulfoxides and ultimately sulfones. The distribution of these products is dependent on the nature of the oxidizing agent and the reaction conditions.

The anticipated oxidation products include:

-

1-(2-Chloroethylsulfinyl)-3-(2-chloroethylthio)propane (Monosulfoxide)

-

1,3-Bis(2-chloroethylsulfinyl)propane (Bissulfoxide)

-

1-(2-Chloroethylsulfonyl)-3-(2-chloroethylthio)propane

-

1-(2-Chloroethylsulfinyl)-3-(2-chloroethylsulfonyl)propane

-

1,3-Bis(2-chloroethylsulfonyl)propane (Bissulfone)

Data Presentation: Summary of Degradation Products

The following tables summarize the key degradation products of 1,3-Bis(2-chloroethylthio)propane.

Table 1: Hydrolysis Degradation Products

| Product Name | Chemical Structure | Method of Identification |

| 3-(2-Chloroethylthio)propyl-1-thiranium chloride | [ClCH₂CH₂SCH₂CH₂CH₂S⁺(CH₂)₂]Cl⁻ | NMR Spectroscopy |

Table 2: Anticipated Oxidation Degradation Products

| Product Name | Chemical Structure | Basis for Prediction |

| 1-(2-Chloroethylsulfinyl)-3-(2-chloroethylthio)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂SCH₂CH₂Cl | Analogy to sulfur mustard oxidation |

| 1,3-Bis(2-chloroethylsulfinyl)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂S(O)CH₂CH₂Cl | Analogy to sulfur mustard oxidation |

| 1-(2-Chloroethylsulfonyl)-3-(2-chloroethylthio)propane | ClCH₂CH₂S(O)₂CH₂CH₂CH₂SCH₂CH₂Cl | Analogy to sulfur mustard oxidation |

| 1-(2-Chloroethylsulfinyl)-3-(2-chloroethylsulfonyl)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂S(O)₂CH₂CH₂Cl | Analogy to sulfur mustard oxidation |

| 1,3-Bis(2-chloroethylsulfonyl)propane | ClCH₂CH₂S(O)₂CH₂CH₂CH₂S(O)₂CH₂CH₂Cl | Analogy to sulfur mustard oxidation |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of 1,3-Bis(2-chloroethylthio)propane degradation. The following are representative methodologies adapted from studies on sulfur mustards and their analogues.

Protocol 1: Hydrolysis of 1,3-Bis(2-chloroethylthio)propane and NMR Analysis

Objective: To monitor the hydrolysis of 1,3-Bis(2-chloroethylthio)propane and identify the formation of the cyclic sulfonium ion by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

1,3-Bis(2-chloroethylthio)propane

-

Deuterated water (D₂O)

-

Deuterated acetone (B3395972) (acetone-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a solution of 1,3-Bis(2-chloroethylthio)propane in a 1:1 (v/v) mixture of acetone-d₆ and D₂O in an NMR tube. The final concentration of the substrate should be approximately 10-20 mM.

-

Acquire an initial ¹H and ¹³C NMR spectrum immediately after preparation to serve as the time-zero reference.

-

Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).

-

Acquire subsequent ¹H and ¹³C NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours, and weekly) to monitor the disappearance of the parent compound and the appearance of new signals corresponding to the degradation products.

-

Process and analyze the NMR data. The formation of the cyclic sulfonium ion will be indicated by characteristic shifts in the proton and carbon signals, particularly those adjacent to the sulfur atoms. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous structure elucidation.

Protocol 2: Oxidation of 1,3-Bis(2-chloroethylthio)propane and GC-MS Analysis

Objective: To investigate the oxidation of 1,3-Bis(2-chloroethylthio)propane and identify the resulting sulfoxide (B87167) and sulfone products by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

1,3-Bis(2-chloroethylthio)propane

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid)

-

Suitable solvent (e.g., dichloromethane, methanol)

-

Quenching agent (e.g., sodium sulfite (B76179) solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Dissolve a known amount of 1,3-Bis(2-chloroethylthio)propane in an appropriate solvent in a round-bottom flask.

-

Add a stoichiometric amount of the oxidizing agent (e.g., 1 equivalent for the monosulfoxide, 2 equivalents for the bissulfoxide, or excess for the bissulfone) to the solution at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent.

-

Extract the organic products with a solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Analyze the resulting product mixture by GC-MS. The mass spectra of the different oxidation products will show characteristic molecular ions and fragmentation patterns that can be used for their identification.

Mandatory Visualization

In-Depth Technical Guide: The Hydrolysis Mechanism of 1,3-Bis(2-chloroethylthio)propane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the hydrolysis mechanism of 1,3-bis(2-chloroethylthio)propane, a sulfur mustard analogue. Drawing upon evidence from studies of closely related compounds, this document outlines the pivotal role of neighboring group participation by the sulfur atoms, leading to the formation of stable cyclic sulfonium (B1226848) ion intermediates. While specific kinetic data for 1,3-bis(2-chloroethylthio)propane is not extensively available in the public domain, this guide establishes a mechanistic framework based on analogous sulfur mustards. The stability of the cyclic intermediates is a key feature of this hydrolysis process. This guide also presents a representative experimental protocol for studying such hydrolysis reactions using Nuclear Magnetic Resonance (NMR) spectroscopy and provides a comparative analysis of hydrolysis rates of related compounds.

Core Hydrolysis Mechanism

The hydrolysis of 1,3-bis(2-chloroethylthio)propane is not a simple nucleophilic substitution. Instead, it proceeds through a well-established mechanism for β-chloroethyl sulfides: neighboring group participation (NGP), also known as anchimeric assistance. The sulfur atom, with its lone pair of electrons, acts as an intramolecular nucleophile, displacing the chloride leaving group. This results in the formation of a five-membered cyclic sulfonium ion, a key intermediate in the reaction pathway. This initial step is generally the rate-determining step of the overall hydrolysis process.

A study on the hydrolysis of sesquimustards, including 1,3-bis(2-chloroethylthio)propane (referred to as QN3), has confirmed the formation of stable cyclic sulfonium ions. These intermediates were observed to persist in an aqueous acetone (B3395972) solution for up to a week, highlighting their significant stability.

The hydrolysis is a two-stage process, with each of the 2-chloroethylthio groups undergoing the same mechanistic steps.

Step 1: Formation of the First Cyclic Sulfonium Ion

The process begins with the intramolecular attack of one of the sulfur atoms on the adjacent carbon bearing a chlorine atom. This leads to the displacement of the chloride ion and the formation of a five-membered cyclic sulfonium ion intermediate.

Step 2: Nucleophilic Attack by Water

A water molecule then acts as an external nucleophile, attacking the electrophilic carbon atoms of the cyclic sulfonium ion. This attack opens the ring and, after deprotonation, yields the first hydrolysis product, S-(2-hydroxyethyl)-S'-(2-chloroethyl)-1,3-propanedithioether.

Step 3 & 4: Second Hydrolysis

The second 2-chloroethylthio group on the molecule undergoes the same two-step process: formation of a second cyclic sulfonium ion, followed by nucleophilic attack by another water molecule. This ultimately leads to the final hydrolysis product, 1,3-bis(2-hydroxyethylthio)propane.

Unlike the ethane-bridged analogue, 1,2-bis(2-chloroethylthio)ethane (QN2), the formation of a macrocyclic oxadithiaether has not been observed for 1,3-bis(2-chloroethylthio)propane.

Quantitative Data on Hydrolysis of Sulfur Mustard Analogues

| Compound Name | Abbreviation | Hydrolysis Half-life (t½) | Conditions |

| bis(2-chloroethyl) sulfide | HD | ~4 - 8 minutes | 25°C, aqueous solution |

| bis(2-chloroethyl) sulfide | HD | 8 minutes 19 seconds | 20°C, aqueous solution |

| bis(2-chloroethyl) ether | BCEE | ~16.7 days (in soil) | Soil environment |

Note: The reactivity of 1,3-bis(2-chloroethylthio)propane is expected to be comparable to that of sulfur mustard due to the presence of the same reactive 2-chloroethylthio moieties.

Experimental Protocols

NMR Spectroscopic Study of 1,3-Bis(2-chloroethylthio)propane Hydrolysis

This protocol describes a representative method for observing the hydrolysis of 1,3-bis(2-chloroethylthio)propane and characterizing its intermediates using ¹H and ¹³C NMR spectroscopy.

Objective: To monitor the hydrolysis of 1,3-bis(2-chloroethylthio)propane in an aqueous environment and to identify the formation and stability of cyclic sulfonium ion intermediates.

Materials:

-

1,3-Bis(2-chloroethylthio)propane

-

Acetone-d₆ (99.9 atom % D)

-

Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare a 1:1 (v/v) mixture of acetone-d₆ and D₂O.

-

Dissolve a known concentration (e.g., 10-20 mM) of 1,3-bis(2-chloroethylthio)propane in the acetone-d₆/D₂O mixture directly in an NMR tube.

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, lock on the deuterium signal, and shim the magnetic field.

-

Acquire a series of ¹H and ¹³C NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently for up to a week) at a constant temperature (e.g., 25°C).

-

Typical ¹H NMR parameters: 32 scans, 2-second relaxation delay, 30° pulse width.

-

Typical ¹³C NMR parameters: 1024 scans, 2-second relaxation delay, 30° pulse width, with proton decoupling.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals corresponding to the starting material, intermediates, and final products in the ¹H NMR spectra.

-

Monitor the disappearance of the signals for the -CH₂Cl protons of the starting material and the appearance of new signals corresponding to the cyclic sulfonium ion and the final hydroxylated product.

-

Analyze the changes in chemical shifts in both ¹H and ¹³C spectra to confirm the structure of the intermediates and products. The formation of the positively charged sulfonium ion will cause a significant downfield shift for the adjacent methylene (B1212753) protons and carbons.

-

Visualizations

Hydrolysis Mechanism of 1,3-Bis(2-chloroethylthio)propane

Caption: Hydrolysis mechanism of 1,3-Bis(2-chloroethylthio)propane.

Experimental Workflow for NMR-based Hydrolysis Study

Caption: Workflow for NMR-based kinetic study of hydrolysis.

An In-depth Technical Guide to the Historical Research and Discovery of 1,3-Bis(2-chloroethylthio)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethylthio)propane, a lesser-known analog of sulfur mustard, belongs to the class of vesicant or blistering agents. Its history is intrinsically linked to the broader research and development of chemical warfare agents that began in the early 20th century. While not as notorious as its close relative, sulfur mustard (bis(2-chloroethyl) sulfide), 1,3-bis(2-chloroethylthio)propane represents a significant area of study for understanding the structure-activity relationships of these potent alkylating agents. This technical guide provides a comprehensive overview of its historical discovery, synthesis, mechanism of action, and available toxicological data, tailored for a scientific audience.

Historical Context and Discovery

The development of 1,3-bis(2-chloroethylthio)propane is situated within the intensive investigation of sulfur-containing vesicants that followed the first use of sulfur mustard in World War I.[1][2] Military and scientific communities worldwide embarked on programs to synthesize and characterize numerous analogs of sulfur mustard to understand their chemical properties, vesicant activity, and potential for use as chemical warfare agents.[3][4] While the exact date and individual credited with the first synthesis of 1,3-bis(2-chloroethylthio)propane are not prominently documented in readily available historical records, its existence as a "sesquimustard" is noted in studies focusing on the hydrolysis and detection of such agents.[5] The designation "sesquimustard" refers to mustard analogs containing more than one sulfur atom.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-bis(2-chloroethylthio)propane is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄Cl₂S₂ | [5][6] |

| Molecular Weight | 233.22 g/mol | [5][6] |

| CAS Number | 63905-10-2 | [5][6] |

| Appearance | Likely a colorless to pale yellow liquid with a slight, unpleasant odor | [7] |

Experimental Protocols

Synthesis of 1,3-Bis(2-chloroethylthio)propane

Step 1: Synthesis of 3,7-Dithianonane-1,9-diol (Precursor)

This procedure is adapted from a known synthesis of a similar diol.

Materials:

-

Sodium metal

-

Absolute ethanol (B145695)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

To this solution, 1,3-propanedithiol is added dropwise at a controlled temperature.

-

Subsequently, 2-chloroethanol is added dropwise to the reaction mixture.

-

The mixture is then refluxed for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is worked up by filtration and evaporation of the solvent.

-

The resulting crude product, 3,7-dithianonane-1,9-diol, is purified by vacuum distillation.

Step 2: Chlorination of 3,7-Dithianonane-1,9-diol

The conversion of the terminal hydroxyl groups of 3,7-dithianonane-1,9-diol to chlorides can be achieved using standard chlorinating agents. Two common methods are proposed below.

Method A: Using Thionyl Chloride

Materials:

-

3,7-Dithianonane-1,9-diol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

Procedure:

-

The diol is dissolved in an anhydrous solvent and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution. If used, pyridine is added concurrently.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude 1,3-bis(2-chloroethylthio)propane.

-

Purification is achieved via vacuum distillation or column chromatography.

Method B: Appel Reaction

Materials:

-

3,7-Dithianonane-1,9-diol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrachloride (CCl₄) or another suitable chlorinating agent

-

Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

Procedure:

-

Triphenylphosphine is dissolved in an anhydrous solvent under an inert atmosphere.

-

Carbon tetrachloride is added to the solution.

-

A solution of 3,7-dithianonane-1,9-diol in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction mixture is worked up by removing the solvent and purifying the crude product to separate it from triphenylphosphine oxide, a byproduct of the reaction. Purification is typically done by column chromatography.

Analytical Methods

The characterization and analysis of 1,3-bis(2-chloroethylthio)propane would rely on standard analytical techniques used for sulfur mustards and their analogs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of sulfur mustards. The mass spectrum of 1,3-bis(2-chloroethylthio)propane is available in the NIST database.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mechanism of Action and Signaling Pathways

The toxic mechanism of 1,3-bis(2-chloroethylthio)propane is analogous to that of sulfur mustard, which is a potent alkylating agent. The key steps in its mechanism of action are outlined below and illustrated in the following diagrams.

1. Formation of a Cyclic Sulfonium (B1226848) Ion: The sulfur atom, through intramolecular nucleophilic attack, displaces a chloride ion from one of the 2-chloroethyl side chains, forming a highly reactive cyclic sulfonium ion.[8]

2. DNA Alkylation: This electrophilic sulfonium ion readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA.[8]

3. DNA Damage and Cellular Response: The formation of these DNA adducts disrupts DNA replication and transcription, leading to strand breaks and cross-linking. This triggers a cellular DNA damage response, which, if overwhelmed, can lead to apoptosis (programmed cell death) or necrosis.[9]

Quantitative Data

Quantitative toxicological data for 1,3-bis(2-chloroethylthio)propane is scarce in publicly available literature. However, based on its structural similarity to other sulfur mustards, it is expected to be a highly toxic compound with significant vesicant properties. The table below summarizes the available hazard classifications.

| Data Type | Value/Classification | Reference |

| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH351: Suspected of causing cancer | |

| Acute Toxicity (Oral) | Category 2 | |

| Acute Toxicity (Dermal) | Category 1 | |

| Acute Toxicity (Inhalation) | Category 2 | |

| Carcinogenicity | Category 2 |

Conclusion

1,3-Bis(2-chloroethylthio)propane is a significant, albeit less studied, member of the sulfur mustard family. Its historical context is rooted in the extensive research into chemical warfare agents. While specific data on its discovery and quantitative toxicity are limited, its synthesis can be reliably planned based on established chemical reactions, and its mechanism of action is understood to be analogous to that of sulfur mustard, involving the formation of a reactive sulfonium ion and subsequent DNA alkylation. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the need for further investigation into the specific properties of this and other mustard analogs to develop more effective countermeasures and potential therapeutic applications derived from a deeper understanding of their biological activities.

References

- 1. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR [m.chemicalbook.com]

- 2. WO2007028761A1 - Method for chlorinating alcohols - Google Patents [patents.google.com]

- 3. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 6. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 7. Mustard gas - Wikipedia [en.wikipedia.org]

- 8. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 9. governmentattic.org [governmentattic.org]

Methodological & Application

Application Notes and Protocols for the Detection of 1,3-Bis(2-chloroethylthio)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-chloroethylthio)propane is a sulfur mustard analog and a potential chemical warfare agent. Its detection and quantification in various matrices are crucial for security, environmental monitoring, and toxicological studies. This document provides detailed application notes and protocols for the analytical detection of 1,3-Bis(2-chloroethylthio)propane using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific quantitative data for 1,3-Bis(2-chloroethylthio)propane, performance data for closely related sulfur mustard compounds are included for reference and should be considered indicative.

Analytical Methods Overview

The primary methods for the detection of 1,3-Bis(2-chloroethylthio)propane are based on chromatography coupled with mass spectrometry. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like sulfur mustard analogs in environmental and biological samples. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of non-volatile degradation products or protein adducts in biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance data for analytical methods used for sulfur mustard and its analogs. Note: Specific data for 1,3-Bis(2-chloroethylthio)propane is limited; therefore, data from related compounds are presented as a reference.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Sulfur Mustard Analogs

| Parameter | Value | Matrix | Reference Compound | Citation |

| Limit of Detection (LOD) | 0.52 nM | Plasma | Sulfur Mustard | [1] |

| Limit of Quantitation (LOQ) | 1.56 nM | Plasma | Sulfur Mustard | [1] |

| Linearity (r²) | > 0.9995 | Plasma | Sulfur Mustard | [1] |

| Recovery | 85-110% | Soil | Thiodiglycol | [2] |

| Interday Precision (%RSD) | < 10% | Plasma | Sulfur Mustard | [1][3] |

| Intraday Precision (%RSD) | < 10% | Plasma | Sulfur Mustard | [1][3] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Sulfur Mustard Adducts

| Parameter | Value | Matrix | Analyte | Citation |

| Limit of Detection (LOD) | 0.532 ng/mL | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |

| Limit of Quantitation (LOQ) | 1.00 ng/mL | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |

| Linearity (r²) | > 0.9989 | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |

| Accuracy | 96.5 - 114% | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |

| Precision (%RSD) | < 4.50% | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 1,3-Bis(2-chloroethylthio)propane in Soil

This protocol describes the extraction and analysis of 1,3-Bis(2-chloroethylthio)propane from soil samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Weigh 5 g of the soil sample into a glass centrifuge tube.

-

Add 10 mL of dichloromethane (B109758) to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the soil from the solvent.

-

Carefully collect the dichloromethane supernatant.

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge packed with silica (B1680970) gel to remove polar interferences.

-

Elute the analyte from the SPE cartridge with an additional 5 mL of dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL, splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 30°C/min to 225°C.

-

Ramp 2: 50°C/min to 300°C, hold for 3 minutes.[1]

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Acquisition Mode: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for 1,3-Bis(2-chloroethylthio)propane can be selected from its mass spectrum (e.g., m/z 109, 123, 158, 232).[4]

-

3. Data Analysis

-

Identify 1,3-Bis(2-chloroethylthio)propane based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantify the analyte using an external or internal standard calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Protein Adducts in Plasma

This protocol is designed for the detection of protein adducts of 1,3-Bis(2-chloroethylthio)propane in plasma samples, which serves as a biomarker of exposure. The protocol is adapted from methods used for sulfur mustard adducts.[3]

1. Sample Preparation: Protein Digestion and Extraction

-

Take 100 µL of plasma and add 200 µL of a solution containing a denaturing agent (e.g., urea) and a reducing agent (e.g., dithiothreitol).

-

Incubate at 60°C for 1 hour to denature and reduce the proteins.

-

Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark for 30 minutes to cap free cysteine residues.

-

Perform a buffer exchange using a desalting column to remove excess reagents.

-

Add a proteolytic enzyme (e.g., trypsin or pronase) and incubate at 37°C overnight to digest the proteins into peptides.

-

Acidify the sample with formic acid to stop the digestion.

-

Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the peptides with a solution of acetonitrile (B52724) and formic acid.

-

Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 2% B, hold for 1 minute.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 2% B and re-equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters: Optimized for the specific instrument and analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the specific peptide adduct of 1,3-Bis(2-chloroethylthio)propane need to be determined by direct infusion of a synthesized standard.

-

3. Data Analysis

-

Identify the target peptide adduct based on its retention time and the specific MRM transition.

-

Quantify the adduct using a stable isotope-labeled internal standard.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Disclaimer

The provided protocols are intended as a guideline and may require optimization for specific laboratory conditions, instrumentation, and sample matrices. It is crucial to perform method validation to ensure the accuracy, precision, and reliability of the results. The quantitative data presented are for related compounds and should be used as a reference for method development and performance expectation.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Gas Chromatography-Tandem Mass Spectrometry Verification of Sulfur Mustard Exposure in Humans through the Conversion of Protein Adducts to Free Sulfur Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

Application Note: High-Sensitivity GC-MS Analysis of 1,3-Bis(2-chloroethylthio)propane

Abstract

This application note details a comprehensive protocol for the sensitive and selective analysis of 1,3-Bis(2-chloroethylthio)propane, a sulfur-containing compound of interest in environmental monitoring and toxicology. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of the target analyte. This document provides detailed procedures for sample preparation from a soil matrix, optimized GC-MS instrument parameters, and expected quantitative performance based on data from analogous sulfur mustard compounds. Additionally, a characteristic mass spectrum and proposed fragmentation pathway are presented to aid in compound identification. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

1,3-Bis(2-chloroethylthio)propane (CAS Registry Number: 63905-10-2) is an organosulfur compound with the molecular formula C7H14Cl2S2.[1][2] Its structural similarity to sulfur mustard agents necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification based on mass spectra.[3] This application note outlines a robust GC-MS method for the analysis of 1,3-Bis(2-chloroethylthio)propane.

Experimental Protocols

Sample Preparation (Soil Matrix)

A liquid-liquid extraction method is employed for the extraction of 1,3-Bis(2-chloroethylthio)propane from soil samples.

Materials:

-

Homogenized soil sample

-

Dichloromethane (B109758) (DCM), GC-grade

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge tubes (50 mL)

-

Mechanical shaker

-

Centrifuge

-

GC vials (2 mL) with PTFE-lined septa

Procedure:

-

Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of dichloromethane to the tube.

-

Seal the tube and shake mechanically for 30 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer.

-

Carefully transfer the dichloromethane extract to a clean tube.

-

Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and are based on methods for analogous sulfur-containing compounds.[4]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-35MS (or equivalent 35% Phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Cool on-column |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Data Presentation

Quantitative Performance (Representative Data)

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of sulfur mustard-related compounds, which can be considered representative for 1,3-Bis(2-chloroethylthio)propane. Actual performance characteristics should be determined during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 µg/L (in water), 0.005 µg/kg (in soil)[5] |

| Limit of Quantitation (LOQ) | 0.1 µg/L (in water), 0.01 mg/kg (in soil)[5] |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15%[6] |

| Accuracy (% Recovery) | 85-115% |

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of 1,3-Bis(2-chloroethylthio)propane is characterized by several key fragment ions. The molecular ion peak is expected at m/z 232, corresponding to the molecular weight of the compound (233.22 g/mol , with the peak at 232 representing the most abundant isotopes).[1][2]

Key Fragment Ions:

-

m/z 123: [M - CH2CH2Cl - S]+ - Loss of a chloroethylthio group.

-

m/z 109: [CH2CH2SCH2CH2]+ - A common fragment in sulfur-containing compounds.

-

m/z 63: [CH2Cl]+ - Chloroethyl fragment.

The fragmentation pattern is consistent with cleavage at the C-S and C-C bonds, which is typical for this class of compounds.

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of 1,3-Bis(2-chloroethylthio)propane.

References

- 1. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 2. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

Application Note: NMR Spectroscopic Characterization of 1,3-Bis(2-chloroethylthio)propane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(2-chloroethylthio)propane is an organosulfur compound of interest in various fields, including toxicology and medicinal chemistry, due to its structural similarity to sulfur mustards. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This document provides a detailed protocol for the characterization of 1,3-Bis(2-chloroethylthio)propane using ¹H and ¹³C NMR spectroscopy, including predicted spectral data and experimental guidelines.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for 1,3-Bis(2-chloroethylthio)propane, the following ¹H and ¹³C NMR data are predicted based on established chemical shift increments for analogous structural motifs. These predictions serve as a guideline for the interpretation of experimental spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1,3-Bis(2-chloroethylthio)propane is expected to exhibit four distinct signals, all of which will be triplets due to coupling with adjacent methylene (B1212753) groups.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -S-CH ₂-CH₂-Cl (a) | 2.90 - 3.10 | Triplet | 6.5 - 7.5 | 4H |

| -S-CH₂-CH ₂-Cl (b) | 3.60 - 3.80 | Triplet | 6.5 - 7.5 | 4H |

| -S-CH ₂-CH₂- (c) | 2.60 - 2.80 | Triplet | 7.0 - 8.0 | 4H |

| -CH₂-CH ₂-CH₂- (d) | 1.80 - 2.00 | Quintet (triplet of triplets) | 7.0 - 8.0 | 2H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| -S-C H₂-CH₂-Cl | 35.0 - 40.0 |

| -S-CH₂-C H₂-Cl | 42.0 - 47.0 |

| -S-C H₂-CH₂- | 30.0 - 35.0 |

| -CH₂-C H₂-CH₂- | 28.0 - 33.0 |

Experimental Protocols

A detailed methodology for the acquisition of high-quality NMR spectra of 1,3-Bis(2-chloroethylthio)propane is provided below.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for 1,3-Bis(2-chloroethylthio)propane. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on sample solubility and to resolve any potential signal overlap.

-

Sample Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling :

-

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-